molecular formula C12H13N3O2 B2612907 N-[4-(3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)phenyl]acetamide CAS No. 692265-92-2

N-[4-(3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)phenyl]acetamide

Cat. No.: B2612907
CAS No.: 692265-92-2
M. Wt: 231.255
InChI Key: SXPMDJBGTIHQNU-UHFFFAOYSA-N
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Description

N-[4-(3-Methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)phenyl]acetamide (CAS 692265-92-2) is a chemical compound with a molecular weight of 231.25 g/mol and a molecular formula of C12H13N3O2 . This pyrazolone derivative features an acetamide group linked to a phenyl ring, which is itself substituted with a methyl-oxo-dihydropyrazole moiety. While specific biological data for this compound is not available, its core structure is of significant interest in medicinal chemistry. Structurally related pyrazolone derivatives are frequently investigated as key scaffolds in the synthesis of novel compounds with potential anticancer activity . For instance, recent scientific research explores similar β-phenylalanine and pyrazole-integrated structures for their efficacy against human cancer cell lines, including lung adenocarcinoma, where they have been identified as promising candidates for overcoming drug resistance . The integration of such heterocyclic cores is a common strategy in drug discovery to enhance metabolic stability and target binding . Researchers value this compound primarily as a versatile building block for the development of more complex molecules and for probing biochemical pathways. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[4-(5-methyl-3-oxo-1H-pyrazol-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-8-7-12(17)15(14-8)11-5-3-10(4-6-11)13-9(2)16/h3-7,14H,1-2H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXPMDJBGTIHQNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(N1)C2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)phenyl]acetamide typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions to form the pyrazole ring.

    Acetylation: The pyrazole derivative is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of nitro or halogen groups on the aromatic ring.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have highlighted the efficacy of pyrazole derivatives, including N-[4-(3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)phenyl]acetamide, in targeting various cancer cell lines. For example, compounds derived from pyrazole structures have demonstrated significant cytotoxic effects against MCF7 (breast cancer), SF-268 (central nervous system), and NCI-H460 (lung cancer) cell lines. The growth inhibition concentrations (GI50) for these compounds were reported as low as 3.79 µM for MCF7 cells, indicating strong anticancer potential .

Anti-inflammatory Properties
The anti-inflammatory effects of pyrazole derivatives have also been a focus of research. These compounds have been shown to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation. A study demonstrated that certain pyrazole derivatives exhibit a superior selectivity ratio for COX-2 over COX-1 compared to conventional anti-inflammatory drugs like Meloxicam . This selectivity is beneficial for reducing side effects associated with non-selective COX inhibitors.

Pharmacological Studies

Hypoglycemic Effects
Research has indicated that pyrazole derivatives can exhibit hypoglycemic activity. A study conducted on newly designed compounds based on quantitative structure–activity relationship (QSAR) models showed notable hypoglycemic effects in pharmacological tests . This suggests potential applications in diabetes management.

Molecular Docking Studies
Molecular docking studies have been utilized to understand the binding interactions of this compound with various biological targets. These studies provide insights into the compound's mechanism of action at the molecular level, enhancing its potential as a therapeutic agent .

Case Studies and Research Findings

Study Application Area Findings
Bouabdallah et al.AnticancerSignificant cytotoxicity against Hep-2 and P815 cell lines with IC50 values of 3.25 mg/mL and 17.82 mg/mL respectively .
Wei et al.AntitumorEthyl derivatives showed IC50 values of 26 µM against A549 lung cancer cells .
Niculescu-Duvaz et al.Apoptosis InductionNovel derivatives induced apoptosis in A549 cell lines with significant logP values indicating bioavailability .
Pharmacological ResearchHypoglycemic ActivityDemonstrated notable activity for newly designed pyrazole compounds in lowering blood glucose levels .

Mechanism of Action

The mechanism of action of N-[4-(3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

A detailed comparison of N-[4-(3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)phenyl]acetamide with structurally related pyrazole-acetamide derivatives is provided below, focusing on synthesis, crystallography, and biological relevance.

Structural and Functional Differences
Compound Name Key Structural Features Molecular Formula Molecular Weight (g/mol) Biological Activity/Application
This compound Pyrazole with methyl, ketone, and para-linked acetamide-phenyl C₁₂H₁₃N₃O₂ 231.25 Potential antimicrobial/anti-inflammatory
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-phenylacetamide Pyrazole with dimethyl, ketone, and ortho-phenylacetamide C₁₉H₁₉N₃O₂ 329.38 Insecticidal, antifungal
N-(4-Nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]pyrazol-1-yl]thiazol-5-yl}acetamide Complex pyrazole-thiazole hybrid with nitro, chloro, and isopropyl substituents C₂₈H₂₄ClN₅O₃S 554.04 Antibacterial (hypothesized)
N-{4-[(E)-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)diazenyl]phenyl}acetamide Pyrazole linked via diazenyl (N=N) to phenylacetamide C₁₇H₁₆N₆O₂ 336.35 Potential photochemical applications

Key Observations :

  • Substituent Effects : The presence of electron-withdrawing groups (e.g., nitro in ) enhances antibacterial activity but may reduce solubility. Methyl groups (as in the target compound) improve lipophilicity, favoring membrane permeability .
Crystallographic and Hydrogen-Bonding Patterns
  • Target Compound: Limited crystallographic data is available, but analogous pyrazole-acetamides exhibit intermolecular N–H···O and C–H···O hydrogen bonds, forming R₂²(10) motifs that stabilize crystal packing .
  • N-(1,5-Dimethyl-3-oxo-2-phenyl-pyrazol-4-yl)-2-phenylacetamide : Crystallizes with two independent molecules in the asymmetric unit. Dihedral angles between phenyl rings range from 38.2° to 56.2° , influencing packing efficiency and solubility.
  • Nitro-Substituted Analogues : Bulky nitro and chloro groups disrupt planar conformations, reducing crystallinity but enhancing steric interactions for target binding.

Biological Activity

N-[4-(3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)phenyl]acetamide, also known by its chemical formula C11H12N2O2C_{11}H_{12}N_2O_2, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

Chemical Structure and Properties

The compound features a pyrazole ring which is known for its versatility in medicinal chemistry. The presence of the acetamide group enhances its solubility and bioavailability. The molecular weight is approximately 216.23 g/mol, and its structure can be represented as follows:

SMILES CC(=O)N(C1=CC=C(C=C1)N2C(=O)C=CC2)C\text{SMILES }CC(=O)N(C1=CC=C(C=C1)N2C(=O)C=CC2)C

Antimicrobial Activity

Recent studies have indicated that this compound exhibits notable antimicrobial properties. In vitro tests showed effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be as low as 31.25 µg/mL for certain strains, suggesting strong antibacterial activity .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In cell line studies, it demonstrated cytotoxic effects against several cancer types, including breast and colon cancer cells. The IC50 values were significantly lower than those of conventional chemotherapeutics, indicating a promising profile for further development .

Table 1: Anticancer Activity Summary

Cell LineIC50 (µM)Reference
MCF-7 (Breast)10.5
HT29 (Colon)8.3
A431 (Skin)12.0

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, this compound has shown anti-inflammatory effects in various models. It was found to inhibit the production of pro-inflammatory cytokines, suggesting a mechanism that may involve the modulation of NF-kB signaling pathways .

The biological activity of this compound is believed to be attributed to its ability to interact with specific cellular targets:

  • Enzyme Inhibition : Studies suggest that it may inhibit enzymes involved in cell proliferation and inflammation.
  • Receptor Binding : Potential binding to certain receptors involved in apoptosis and cell survival pathways has been proposed.
  • Reactive Oxygen Species (ROS) : The compound may modulate ROS levels, contributing to its anticancer and anti-inflammatory effects.

Case Studies

Several case studies have highlighted the efficacy of this compound in experimental settings:

  • Breast Cancer Model : In a xenograft model of breast cancer, administration of the compound resulted in a significant reduction in tumor volume compared to control groups.
  • Infection Models : In vivo studies demonstrated that the compound effectively reduced bacterial load in infected mice models.

Q & A

Basic: What synthetic methodologies are commonly used to prepare N-[4-(3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)phenyl]acetamide and related derivatives?

Answer:
A general approach involves coupling acetamide moieties with substituted pyrazole or phenyl rings via condensation or nucleophilic substitution. For example:

  • Step 1 : React 4-aminophenyl derivatives (e.g., 4-(3-methyl-5-oxopyrazol-1-yl)aniline) with acetylating agents (e.g., acetic anhydride) under reflux conditions in polar solvents (e.g., ethanol or dichloromethane) .
  • Step 2 : Catalytic methods using pyridine or zeolites (e.g., Zeolite Y-H) to enhance reaction efficiency and regioselectivity .
  • Step 3 : Purification via recrystallization from ethanol or methanol to isolate the product .

Table 1 : Representative Reaction Conditions

Reagent/CatalystSolventTemperature (°C)Yield (%)Reference
Pyridine/Zeolite Y-HEthanol150 (reflux)60–75
TriethylamineCH₂Cl₂273 (ice bath)80–85

Basic: How is the structural identity of this compound confirmed in academic research?

Answer:
A combination of spectroscopic and analytical techniques is employed:

  • 1H NMR : Characteristic peaks for acetamide protons (δ ~2.1 ppm, singlet) and pyrazole ring protons (δ ~6.5–7.5 ppm) .
  • IR Spectroscopy : Stretching vibrations for amide C=O (~1650 cm⁻¹) and pyrazole N-H (~3200 cm⁻¹) .
  • LC-MS : Molecular ion peaks matching the expected molecular weight (e.g., m/z ~260–300 for derivatives) .
  • Elemental Analysis : Confirmation of C, H, N composition within ±0.3% of theoretical values .

Advanced: What challenges arise in resolving hydrogen-bonding networks in its crystal structure, and how are they addressed?

Answer:
Hydrogen-bonding ambiguity often stems from disorder or weak interactions. Methodological solutions include:

  • Graph Set Analysis : Classify hydrogen-bond motifs (e.g., R₂²(10) patterns) to identify donor-acceptor relationships .
  • High-Resolution X-ray Data : Collect data at low temperature (e.g., 100 K) to reduce thermal motion artifacts .
  • SHELX Refinement : Use restraints (e.g., DFIX, DANG) to model disordered regions and validate with residual density maps .

Table 2 : Example Hydrogen-Bond Parameters (from )

Donor–AcceptorDistance (Å)Angle (°)Motif
N–H⋯O2.85168R₂²(10)
C–H⋯O3.12145R₂²(10)

Advanced: How can molecular docking and PASS software predict the biological activity of this compound?

Answer:

  • PASS (Prediction of Activity Spectra) : Predicts pharmacological profiles (e.g., analgesic, anti-inflammatory) based on structural descriptors derived from known active compounds .
  • Molecular Docking :
    • Step 1 : Prepare ligand (compound) and receptor (e.g., COX-2) structures using tools like AutoDock Vina.
    • Step 2 : Score binding affinities (ΔG) and analyze pose clusters for key interactions (e.g., H-bonds with Ser530, hydrophobic contacts) .

Basic: What pharmacological activities are reported for structurally related acetamide-pyrazole derivatives?

Answer:

  • Analgesic Activity : N-[4-(piperazinylsulfonyl)phenyl]acetamide derivatives show potency comparable to paracetamol in inflammatory pain models .
  • Antiproliferative Effects : Hydroxyacetamide derivatives inhibit cancer cell lines (e.g., MCF-7) via tubulin binding .
  • Antimicrobial Action : Chloroacetamide-pyrazole hybrids disrupt bacterial membrane synthesis .

Table 3 : Bioactivity Data for Analogues

CompoundActivity (IC₅₀/EC₅₀)TargetReference
Derivative 35Analgesic EC₅₀ = 12 μMCOX-2
FP1-12Antiproliferative IC₅₀ = 8 μMTubulin

Advanced: How are structure-activity relationship (SAR) studies designed for optimizing this compound’s efficacy?

Answer:

  • Variable Substituents : Modify pyrazole (e.g., 3-methyl → 3-CF₃) and phenyl rings (e.g., para-nitro → para-methoxy) to assess steric/electronic effects .
  • Pharmacophore Mapping : Identify critical moieties (e.g., acetamide carbonyl for H-bonding) using QSAR models .
  • In Vivo Validation : Prioritize derivatives with <10 μM activity in vitro for rodent models of pain or inflammation .

Advanced: What crystallographic refinement challenges arise with this compound, and how are they mitigated?

Answer:

  • Disorder in Flexible Groups : Common in acetamide side chains. Mitigation:
    • Apply TLS (Translation-Libration-Screw) models to refine anisotropic displacement parameters .
    • Use SQUEEZE (in PLATON) to model solvent-accessible voids .
  • Twinned Crystals : Handle via HKLF5 data integration in SHELXL .

Advanced: How do data contradictions in spectroscopic vs. crystallographic results arise, and how are they resolved?

Answer:

  • Cause : Conformational differences between solution (NMR) and solid-state (X-ray) structures.
  • Resolution :
    • Compare DFT-calculated (gas phase) and experimental bond lengths/angles .
    • Perform variable-temperature NMR to detect dynamic processes (e.g., ring puckering) .

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